3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chloro-substituted phenyl group and a sulfanylidene group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the imidazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenyl isocyanate: A precursor in the synthesis of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one.
2-Phenylimidazolidin-4-one: A structurally similar compound with different substituents on the phenyl ring.
4-Hydroxy-2-quinolones: Compounds with a similar imidazolidinone core but different functional groups.
Uniqueness
This compound is unique due to the presence of both a chloro-substituted phenyl group and a sulfanylidene group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-4-7(11)2-3-8(6)13-9(14)5-12-10(13)15/h2-4H,5H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGZWLZEIKCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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